N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
CAS No.:
Cat. No.: VC16771230
Molecular Formula: C26H35N5OS
Molecular Weight: 465.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H35N5OS |
|---|---|
| Molecular Weight | 465.7 g/mol |
| IUPAC Name | 1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3-(pyrrolidin-2-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33) |
| Standard InChI Key | ZYFYXPKCTGTGLB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5 |
Introduction
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This compound is characterized by its unique molecular structure and specific stereochemistry, which contribute to its biological activity.
Structural Analysis
The compound features a complex structure comprising a cinchona alkaloid derivative linked to a pyrrolidine moiety through a thiourea functional group. The stereochemistry at several chiral centers plays a crucial role in the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H35N5OS |
| Molecular Weight | 465.66 g/mol |
| Purity | 97% |
| CAS Number | 1068504-58-4 |
Biological Activity
Research indicates that compounds similar to N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea exhibit various biological activities, including:
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Antimicrobial Properties: Potential effectiveness against certain bacterial strains.
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Anticancer Activity: Some studies suggest that derivatives of thiourea can inhibit tumor growth.
Synthesis and Characterization
The synthesis of N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves multi-step organic reactions, including:
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Formation of the thiourea linkage.
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Introduction of the methoxycinchonan moiety.
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Stereochemical resolution to obtain the desired enantiomer.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Applications in Research and Medicine
Due to its unique structure, this compound is being explored for:
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Drug Development: As a lead compound for developing new therapeutic agents targeting various diseases.
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Chemical Biology: Understanding the mechanism of action of thiourea derivatives in biological systems.
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